molecular formula C19H8Cl2F2N2O2 B2376608 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate CAS No. 400075-80-1

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate

Cat. No.: B2376608
CAS No.: 400075-80-1
M. Wt: 405.18
InChI Key: OILVRGNFMDTHRL-UHFFFAOYSA-N
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Description

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate is a halogenated aromatic ester featuring a pyridine core substituted with a cyano group at position 3 and a 2,4-dichlorophenyl group at position 4. The benzoate moiety is further substituted with 2,6-difluoro groups.

Properties

IUPAC Name

[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8Cl2F2N2O2/c20-11-5-6-12(13(21)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-14(22)2-1-3-15(17)23/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILVRGNFMDTHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8Cl2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a cyano group to the pyridine ring.

    Halogenation: Addition of chlorine atoms to the phenyl ring.

    Coupling Reaction: Formation of the ester linkage between the pyridine and benzenecarboxylate moieties.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyano group or the aromatic rings.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Pharmaceutical applications could include the development of new drugs, particularly those targeting specific pathways in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Halogenated Benzoate Esters

The target compound is compared with structurally related analogs, focusing on halogenation patterns and substituent effects:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Pyridine Substituents Benzoate Substituents Halogen Interactions Molecular Weight (g/mol)
Target Compound (CAS 400075-78-7) 3-Cyano, 6-(2,4-dichlorophenyl) 2,6-difluoro F···Cl (hypothesized) ~403.6 (calculated)
2,6-Dichlorobenzenecarboxylate Analog 3-Cyano, 6-(2,4-dichlorophenyl) 2,6-dichloro Cl···Cl ~436.4 (calculated)
3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate 2,6-dichloro, 5-fluoro 2',4'-difluorobiphenyl Cl···F, Cl···Cl (observed) ~542.9 (calculated)
Key Observations:

Fluorine’s smaller atomic radius also reduces steric hindrance, which may improve binding in biological systems. In contrast, the dichloro analog (CAS 400075-78-7) exhibits Cl···Cl interactions, which could stabilize crystal packing but increase molecular weight and lipophilicity .

Substituent Diversity :

  • The biphenyl derivative in features a diethylcarbamoyl group and extended aromatic system, likely increasing solubility and altering intermolecular interactions (e.g., C-H···O and Cl···F contacts) .

Crystallographic and Physicochemical Properties

Crystallographic data from highlights the role of halogen interactions in molecular packing. For example:

  • The target compound’s 2,6-difluoro substitution may favor F···Cl interactions, though experimental confirmation is required.
Table 2: Hypothesized Physical Properties
Property Target Compound 2,6-Dichloro Analog Biphenyl Derivative
Melting Point Moderate (~100–150°C) Higher (~150–200°C) 60–62°C (isocyanate analog)
Solubility (Polarity) Moderate Low Low (due to biphenyl)
Stability High (F substitution) Moderate High (rigid packing)

Biological Activity

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate is a complex organic compound with significant biological activity. Its molecular formula is C19H8Cl4N2O2C_{19}H_{8}Cl_{4}N_{2}O_{2} and it has a molecular weight of approximately 438.09 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, primarily due to its potential as an agrochemical and therapeutic agent.

PropertyValue
Molecular FormulaC19H8Cl4N2O2
Molecular Weight438.09 g/mol
CAS Number400075-78-7
AppearanceWhite to pale yellow powder
Melting Point109 - 113 °C
Purity>90%

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of cyano and dichlorophenyl groups enhances its lipophilicity, facilitating cellular uptake and interaction with target sites.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, likely through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and toxicity of this compound. Results indicate that it is well-tolerated at therapeutic doses but may exhibit toxicity at higher concentrations, necessitating further investigation into its safety profile.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has highlighted that modifications to the dichlorophenyl and pyridine moieties can significantly influence biological activity. For example, replacing chlorine atoms with bromine has been shown to enhance antimicrobial potency.

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